molecular formula C8H4ClN3 B11910628 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B11910628
M. Wt: 177.59 g/mol
InChI Key: GIRQDBMUQMTSFD-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: is a heterocyclic organic compound that features a pyrrolo[3,2-c]pyridine core structure with a chlorine atom at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyrrolo[3,2-c]pyridine derivatives, while oxidation reactions could lead to the formation of pyridine N-oxides .

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Uniqueness: 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-8-3-6-5(1-2-11-6)7(4-10)12-8/h1-3,11H

InChI Key

GIRQDBMUQMTSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=NC(=C21)C#N)Cl

Origin of Product

United States

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